3-Cyclopropanecarbonyl-1,3-thiazolidine-4-carboxylic acid
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Overview
Description
3-Cyclopropanecarbonyl-1,3-thiazolidine-4-carboxylic acid is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropanecarbonyl-1,3-thiazolidine-4-carboxylic acid typically involves the reaction between 1,2-aminothiols and aldehydes. . The reaction is efficient and produces stable thiazolidine products.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include controlling the pH, temperature, and concentration of reactants.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropanecarbonyl-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions, such as temperature and pH, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol or amine derivatives.
Scientific Research Applications
3-Cyclopropanecarbonyl-1,3-thiazolidine-4-carboxylic acid has several scientific research applications, including:
Chemistry: The compound is used in the synthesis of various organic molecules and as a building block for more complex structures.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Cyclopropanecarbonyl-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-4-carboxylic acid: A similar compound with a thiazolidine ring structure, known for its biological activity and therapeutic potential.
Thiazolidin-2-one: Another related compound with a thiazolidine ring, used in medicinal chemistry for its diverse biological properties.
Uniqueness
3-Cyclopropanecarbonyl-1,3-thiazolidine-4-carboxylic acid is unique due to its cyclopropanecarbonyl group, which imparts distinct chemical properties and reactivity compared to other thiazolidine derivatives. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-(cyclopropanecarbonyl)-1,3-thiazolidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S/c10-7(5-1-2-5)9-4-13-3-6(9)8(11)12/h5-6H,1-4H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCRUBSYBHAPONV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CSCC2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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